1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde
Description
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-15(13,14)11-6-5-8-3-2-4-9(7-12)10(8)11/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPBAXKIPJLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187836 | |
| Record name | 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-15-2 | |
| Record name | 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step-by-step process:
Preparation of N-protected or free indole-7-carboxaldehyde:
Starting from indole derivatives, bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under radical conditions, often with benzoyl peroxide as a catalyst, in solvents like carbon tetrachloride (CCl₄).Conversion to aldehyde:
The bromomethylindole is subjected to oxidation or hydrolysis. For example, treatment with sodium bicarbonate (NaHCO₃) in dry DMSO under microwave irradiation facilitates the transformation into the aldehyde, yielding indole-7-carboxaldehyde.Introduction of the methanesulfonyl group:
The aldehyde or its derivatives are then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine, enabling sulfonylation at the nitrogen or other reactive sites, leading to the sulfonylated indole derivative.
Functionalization via Electrophilic Substitution
Electrophilic substitution at the 7-position can be achieved through directed lithiation or halogenation followed by sulfonylation:
Directed Lithiation:
Using n-butyllithium (n-BuLi), the indole core is lithiated selectively at the 7-position, then quenched with dimethylformamide (DMF) to introduce the aldehyde group. Subsequent sulfonylation with methanesulfonyl chloride yields the target compound.Halogenation and Sulfonylation:
Bromination at the 7-position, followed by nucleophilic substitution with sulfinate salts or direct sulfonylation reagents, provides an alternative pathway.
Synthesis via Multi-step Organic Transformations
This approach involves constructing the indole core with the desired substituents through multi-step reactions:
Construction of the indole ring:
Starting from substituted aniline derivatives, cyclization reactions such as the Fischer indole synthesis or Bischler–Napieralski reaction are used to build the indole scaffold.Introduction of the aldehyde at position 7:
Post-ring construction, selective formylation at the 7-position can be achieved through Vilsmeier-Haack formylation, which involves the reaction of the indole with POCl₃ and DMF, often under controlled conditions to favor regioselectivity.Sulfonylation at the nitrogen or carbon:
The final step involves sulfonylation with methanesulfonyl chloride, often in the presence of a base, to attach the methanesulfonyl group at the desired nitrogen or carbon atom.
Data Table: Summary of Key Preparation Methods
| Method | Starting Material | Key Reagents | Key Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Bromomethylation + Oxidation | Indole derivatives | NBS, benzoyl peroxide, NaHCO₃, DMSO | Reflux, microwave | 47-54 | Efficient for aldehyde formation |
| Lithiation + DMF | Indole | n-BuLi, DMF | -78°C, then room temp | Not specified | Precise regioselectivity at 7-position |
| Vilsmeier-Haack + Sulfonylation | Indole | POCl₃, DMF, MsCl | Reflux, controlled | Variable | Regioselective formylation |
Research Findings and Notes
Selectivity Challenges:
The synthesis of 7-substituted indoles is notably challenging due to regioselectivity issues. Techniques such as directed lithiation or electrophilic halogenation followed by sulfonylation are employed to overcome these challenges.Efficiency and Cost-effectiveness:
Methods involving microwave-assisted oxidation and sulfonylation are favored for their efficiency and reduced reaction times.Intermediate Stability:
Bromomethylindole intermediates are relatively stable and serve as versatile platforms for further functionalization, including sulfonylation at the nitrogen or carbon centers.Application of Green Chemistry Principles: Recent advancements incorporate solvent-free conditions, ionic liquids, and microwave irradiation to enhance sustainability and reduce environmental impact.
Chemical Reactions Analysis
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural Comparison of Selected Indole Derivatives
Key Observations:
The aldehyde group at position 7 increases reactivity toward nucleophilic additions (e.g., formation of hydrazones or oximes), similar to 2-allyl-3-(methylthio)-1H-indole-7-carbaldehyde .
Solubility and Polarity: The sulfonyl group improves water solubility relative to non-polar analogues like methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate . However, the aldehyde moiety reduces solubility compared to carboxylic acid derivatives (e.g., 1-methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic acid) .
Spectroscopic Differentiation :
- The absence of a carboxylic acid proton in the target compound distinguishes it from 7-chloro-3-methyl-1H-indole-2-carboxylic acid (δ ~11–12 ppm for COOH) .
- The trifluoromethyl group in methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate produces distinct ¹⁹F-NMR signals, absent in the target compound .
Biological Activity
1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative studies.
The compound's chemical structure is characterized by a methanesulfonyl group attached to a dihydroindole framework, which is known to influence its biological properties. The molecular formula is with a molecular weight of 225.26 g/mol .
This compound interacts with various molecular targets in biological systems. Its mechanism of action primarily involves:
- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes in cells .
- Microtubule Destabilization : Similar to other indole derivatives, it may disrupt microtubule assembly, leading to cell cycle arrest .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Growth Inhibition : The compound has been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
- Cell Cycle Arrest : It causes G2/M phase arrest in MDA-MB-231 cells at concentrations as low as 2.5 μM .
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. The specific mechanisms remain an area for future research.
Comparative Studies
To understand the unique biological profile of this compound, comparisons with similar compounds are essential:
| Compound Name | Structure Type | IC50 (μM) Against MDA-MB-231 | Notes |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Indole derivative | Varies | Known for lower efficacy |
| 1-Methylindole-3-carbaldehyde | Methylated indole derivative | Higher than 10 | Less selective against cancer cells |
| 1-Benzylindole-3-carbaldehyde | Benzylated indole derivative | Varies | Unique applications in drug synthesis |
Case Studies
Several case studies have highlighted the potential of this compound:
- Cytotoxicity Assays : In a study evaluating various indole derivatives, this compound was among the top performers with significant cytotoxic effects on multiple cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound at the colchicine-binding site is comparable to standard chemotherapeutics, indicating its potential as a lead compound in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
